molecular formula C16H13ClFN3O3S2 B2550323 5-chloro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide CAS No. 921879-81-4

5-chloro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide

Cat. No.: B2550323
CAS No.: 921879-81-4
M. Wt: 413.87
InChI Key: OQKSHCMFAUXSAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide is a synthetic small molecule compound of interest in early-stage pharmacological research, combining a pyridazinone core with a thiophene-sulfonamide moiety. Pyridazinone scaffolds are recognized in medicinal chemistry for their potential to modulate various enzyme families, such as phosphodiesterases (PDEs) and protein methyltransferases . The inclusion of a sulfonamide group, a prevalent pharmacophore, further suggests potential for high-affinity binding to enzyme active sites, as seen in inhibitors targeting carbonic anhydrase or other biological targets . This compound is designed as a chemical probe for in vitro biochemical and cell-based assays. Its primary research value lies in exploring structure-activity relationships (SAR) for hit-to-lead optimization campaigns. Researchers can utilize it to investigate mechanisms of action related to key signaling pathways, evaluate selectivity profiles, and assess its effects on cellular processes like proliferation or viability. Specific research applications may include [e.g., the study of inflammatory pathways, oncology target validation, or neurological disorders], though its exact biological profile requires empirical determination. Note: This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-chloro-N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFN3O3S2/c17-14-6-8-16(25-14)26(23,24)19-9-10-21-15(22)7-5-13(20-21)11-1-3-12(18)4-2-11/h1-8,19H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQKSHCMFAUXSAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=C(S3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-chloro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article will explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes several notable features:

  • Chloro Group : Enhances lipophilicity and may influence receptor interactions.
  • Pyridazinone Ring : Associated with various biological activities, including anti-inflammatory and anticancer properties.
  • Thiophene and Sulfonamide Moieties : Contribute to the compound's unique reactivity and potential therapeutic effects.

Molecular Formula

The molecular formula for this compound is C18H18ClFN3O3SC_{18}H_{18}ClFN_3O_3S, with a molecular weight of approximately 396.88 g/mol.

Antimicrobial Properties

Sulfonamides, including derivatives like this compound, are known for their bacteriostatic effects. They inhibit bacterial growth by interfering with folate synthesis, a critical pathway for bacterial survival. Recent studies have shown that hybridization of sulfonamides with other pharmacologically active moieties can enhance their antimicrobial efficacy .

Anticancer Activity

Research indicates that compounds containing pyridazinone rings exhibit significant anticancer properties. The mechanism often involves the inhibition of specific kinases or other enzymes that are crucial for cancer cell proliferation. For instance, studies have reported that similar compounds can induce apoptosis in cancer cells through the activation of caspase pathways .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound may be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This effect is particularly valuable in treating conditions like arthritis and other inflammatory diseases.

The biological activity of this compound can be summarized as follows:

  • Enzyme Inhibition : The sulfonamide moiety interacts with the active sites of enzymes involved in folate synthesis.
  • Receptor Binding : The chloro and fluorophenyl groups may facilitate binding to specific receptors or enzymes, altering their activity.
  • Signal Transduction Modulation : The compound may influence various signaling pathways, leading to cellular responses such as apoptosis or reduced inflammation.

Study on Anticancer Activity

A study published in Medicinal Chemistry evaluated the anticancer effects of sulfonamide derivatives, including compounds similar to this compound. The results demonstrated that these compounds significantly inhibited the growth of various cancer cell lines, with IC50 values indicating potent activity .

Clinical Applications

In a clinical trial assessing new anti-inflammatory agents, a derivative of this compound was tested for its efficacy in reducing pain and inflammation in patients with chronic conditions. The trial showed promising results, with participants reporting significant improvements compared to placebo groups .

Comparison with Similar Compounds

Research Implications

The target compound’s balanced lipophilicity and fluorinated aromatic system make it a promising lead for anticancer agents targeting CA IX. Future studies should explore derivatives with bulkier EWGs (e.g., trifluoromethyl) to further optimize metabolic stability and selectivity.

Q & A

Basic: What synthetic strategies are recommended for preparing 5-chloro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide?

Methodological Answer:
The synthesis typically involves multi-step reactions:

Pyridazinone Core Formation : React 4-fluorophenylacetic acid with hydrazine to form a dihydro-pyridazinone intermediate, followed by oxidation using MnO₂ or DDQ to yield the 6-oxopyridazinone ring .

Sulfonamide Coupling : Introduce the thiophene-2-sulfonamide moiety via nucleophilic substitution. Protect the pyridazinone nitrogen with a tert-butoxycarbonyl (Boc) group to prevent side reactions. Deprotect using trifluoroacetic acid (TFA) after coupling .

Ethyl Linker Attachment : Use a Mitsunobu reaction or alkylation with 1,2-dibromoethane to attach the ethyl bridge between the pyridazinone and sulfonamide groups .
Key Considerations : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify intermediates via column chromatography. Yield optimization may require temperature control (e.g., 0–5°C for sensitive steps).

Basic: Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR in DMSO-d₆ or CDCl₃ to confirm substituent positions. The ethyl linker’s protons appear as triplets (~δ 3.5–4.0 ppm), while the sulfonamide NH resonates near δ 10–11 ppm .
  • Fourier-Transform Infrared (FTIR) : Identify key functional groups: sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and pyridazinone C=O (~1680 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Employ ESI or MALDI-TOF to verify molecular weight (expected [M+H]⁺ ~464–466 Da) .
  • HPLC-PDA : Use a C18 column (acetonitrile/water + 0.1% formic acid) to assess purity (>95% required for biological assays) .

Advanced: How can researchers design experiments to elucidate the compound’s mechanism of action?

Methodological Answer:

  • Target Identification :
    • Kinase Profiling : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR2) using fluorescence polarization assays. Compare IC₅₀ values to identify primary targets .
    • Computational Docking : Perform molecular docking (AutoDock Vina) using the pyridazinone ring as a hinge-binding motif. Validate with site-directed mutagenesis of predicted binding residues .
  • Cellular Pathway Analysis :
    • Treat cancer cell lines (e.g., HeLa, MCF-7) and perform RNA-seq to identify differentially expressed genes. Use KEGG pathway enrichment to map affected signaling cascades .

Advanced: What strategies mitigate low aqueous solubility during in vitro assays?

Methodological Answer:

  • Co-Solvent Systems : Prepare stock solutions in DMSO (<0.1% final concentration) and dilute in PBS containing 10% β-cyclodextrin or 0.1% Tween-80 to enhance dispersion .
  • Prodrug Design : Synthesize a phosphate ester prodrug at the sulfonamide group. Hydrolyze in vivo via phosphatases to regenerate the active compound .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (70–100 nm) using emulsification-solvent evaporation. Characterize drug loading via UV-Vis spectroscopy .

Advanced: How should researchers address contradictions in reported biological activity data?

Methodological Answer:

  • Assay Standardization :
    • Use identical cell lines (ATCC-validated) and culture conditions (e.g., 10% FBS, 37°C, 5% CO₂).
    • Include positive controls (e.g., doxorubicin for cytotoxicity assays) to normalize inter-lab variability .
  • Data Normalization :
    • Express IC₅₀ values relative to internal standards. Use ANOVA with post-hoc Tukey tests to compare datasets.
  • Meta-Analysis : Aggregate data from ≥3 independent studies (Prism v9.0) and apply funnel plots to detect publication bias .

Advanced: What in vivo models are suitable for pharmacokinetic (PK) and toxicity profiling?

Methodological Answer:

  • PK Studies :
    • Administer 10 mg/kg (IV or oral) to Sprague-Dawley rats. Collect plasma at 0.5, 1, 2, 4, 8, 24 h. Quantify compound levels via LC-MS/MS (LLOQ: 1 ng/mL) .
    • Calculate AUC, Cₘₐₓ, and t₁/₂ using non-compartmental analysis (Phoenix WinNonlin).
  • Toxicity Screening :
    • Conduct a 14-day repeat-dose study in BALB/c mice. Monitor ALT/AST (liver) and BUN/creatinine (kidney). Perform histopathology on organs showing >20% weight loss .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

Methodological Answer:

  • Analog Synthesis :
    • Replace the 4-fluorophenyl group with chloro-, bromo-, or methoxy-substituted phenyl rings. Assess impact on logP (HPLC logD analysis) and potency .
  • Key Modifications :
    • Introduce methyl groups at the pyridazinone C-4 position to enhance metabolic stability.
    • Replace the thiophene ring with furan or pyrrole to reduce hERG liability .
  • SAR Data Analysis :
    • Plot IC₅₀ vs. cLogP (Molinspiration) to identify optimal hydrophobicity (cLogP ~2–3) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.